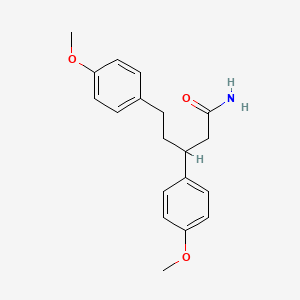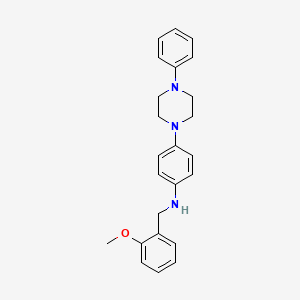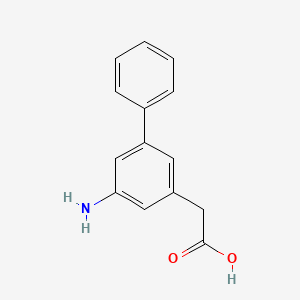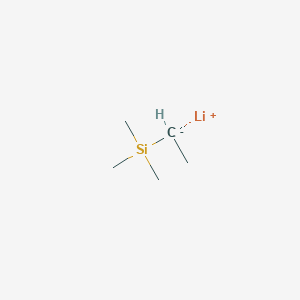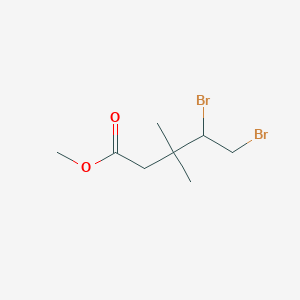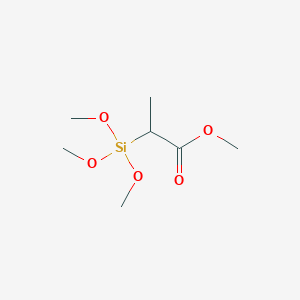![molecular formula C10H14N4S2 B14442462 4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) CAS No. 74461-58-8](/img/structure/B14442462.png)
4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) is a compound characterized by the presence of two imidazole rings connected via a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalytic systems can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Conditions may vary depending on the specific substitution reaction but can include bases or acids as catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity or catalytic activity
Wirkmechanismus
The mechanism of action of 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) involves its ability to participate in redox reactions due to the presence of the disulfide bridge. This compound can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The imidazole rings can also interact with metal ions, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-[Disulfanediylbis(methylene)]dibenzonitrile
- 4,4’-[Disulfanediylbis(methylene)]bis(7-methoxy-2H-chromen-2-one)
- 4,4’-Disulfanediylbis(2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol)
Comparison: 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) is unique due to the presence of the imidazole rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
74461-58-8 |
|---|---|
Molekularformel |
C10H14N4S2 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
5-methyl-4-[[(5-methyl-1H-imidazol-4-yl)methyldisulfanyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4S2/c1-7-9(13-5-11-7)3-15-16-4-10-8(2)12-6-14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
WEYSBBDQVXFCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSSCC2=C(NC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


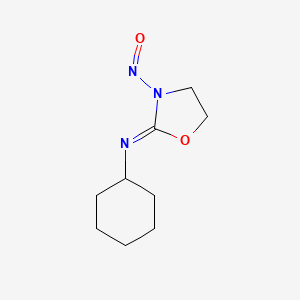

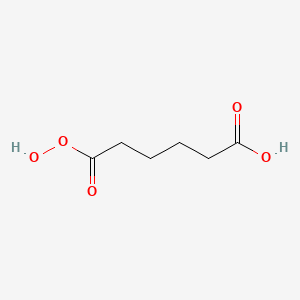
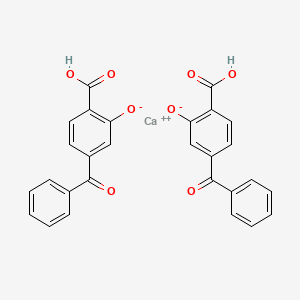
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
